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molecular formula C2H2ClF B7768320 1-Chloro-1-fluoroethylene CAS No. 26948-99-2

1-Chloro-1-fluoroethylene

Cat. No. B7768320
M. Wt: 80.49 g/mol
InChI Key: FPBWSPZHCJXUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06596898B2

Procedure details

Cyclohexane (76.6 g), 2,2′-isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] (64.8 mg, 0.22 mmol), and copper (II) trifluoromethanesulfonate (72.1 mg, 0.20 mmol) were charged in an autoclave, and then 1-chloro-1-fluoroethylene (76.8 g, 0.95 mol) was charged under elevated pressure. After the mixed solution was cooled to 10° C., a mixed solution containing 95% of ethyl diazoacetate (12.0 g, 100 mmol) and cyclohexane (50 g) was charged under elevated pressure over five hours. Cyclohexane (20 ml) was further charged under elevated pressure and stirring was continued at the same temperature for 1 hour, and then the internal pressure was released to give a solution of ethyl 2-chloro-2-fluorocyclopropanecarboxylate in cyclohexane (179.3 g). This solution was analyzed by gas chromatography to find that the content of the ethyl 2-chloro-2-fluorocyclopropanecarboxylate was 6.52% (yield based on ethyl diazoacetate: 70.1%), and the ratio of cis-isomer/trans-isomer was 64.4/35.6.
Quantity
179.3 g
Type
solvent
Reaction Step One
Quantity
76.8 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
64.8 mg
Type
reactant
Reaction Step Five
Name
copper (II) trifluoromethanesulfonate
Quantity
72.1 mg
Type
catalyst
Reaction Step Five
Quantity
76.6 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C1OC[C@H](C(C)(C)C)N=1)(C1OC[C@H](C(C)(C)C)N=1)(C)C.[Cl:22][C:23]([F:25])=[CH2:24].[N+](=[CH:28][C:29]([O:31][CH2:32][CH3:33])=[O:30])=[N-]>C1CCCCC1.FC(F)(F)S([O-])(=O)=O.[Cu+2].FC(F)(F)S([O-])(=O)=O>[Cl:22][C:23]1([F:25])[CH2:24][CH:28]1[C:29]([O:31][CH2:32][CH3:33])=[O:30] |f:4.5.6|

Inputs

Step One
Name
Quantity
179.3 g
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
76.8 g
Type
reactant
Smiles
ClC(=C)F
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
50 g
Type
solvent
Smiles
C1CCCCC1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCCCC1
Step Five
Name
Quantity
64.8 mg
Type
reactant
Smiles
C(C)(C)(C=1OC[C@@H](N1)C(C)(C)C)C=1OC[C@@H](N1)C(C)(C)C
Name
copper (II) trifluoromethanesulfonate
Quantity
72.1 mg
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Cu+2].FC(S(=O)(=O)[O-])(F)F
Name
Quantity
76.6 g
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged under elevated pressure over five hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1(C(C1)C(=O)OCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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